molecular formula C11H11BrN2O2 B2708961 Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2306262-02-0

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2708961
CAS No.: 2306262-02-0
M. Wt: 283.125
InChI Key: IJCAMUJRVWZTQH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate ( 2306262-02-0) is a high-purity brominated pyrazolopyridine derivative designed for use as a key heterocyclic building block in medicinal chemistry and drug discovery research . With a molecular formula of C 11 H 11 BrN 2 O 2 and a molecular weight of 283.12 g/mol, this compound is characterized by its ethyl ester and bromo functional groups, which make it a versatile intermediate for various coupling reactions, including Suzuki and Buchwald couplings . The compound is part of the pyrazolo[1,5-a]pyridine family, a class of nitrogen-fused bicyclic heterocycles that are of significant interest in the development of novel pharmacologically active compounds . Researchers utilize this scaffold in the synthesis of molecules with potential biological activities, such as anticancer, antiviral, and anti-inflammatory agents, given the established role of similar structures in inhibiting kinases and other enzyme targets . This product is supplied with a guaranteed purity of not less than 98% and is intended for research and development purposes only . It is strictly not for diagnostic, therapeutic, or human use. Researchers can access supporting documentation, including NMR and HPLC data, to facilitate their experimental work .

Properties

IUPAC Name

ethyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-5-13-14-6-9(12)7(2)4-10(8)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCAMUJRVWZTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C(=CN2N=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-5-methylpyrazole with ethyl 3-aminocrotonate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 6 enables palladium-catalyzed cross-coupling reactions with boronic acids. For example:

  • Methyl Group Introduction : Reaction with methylboronic acid using Pd(dppf)Cl₂ and Cs₂CO₃ in DMF at 100°C for 2 hours yields 5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (77% yield) .

ReagentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Methylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF100277

This reaction demonstrates the compound’s utility in constructing biaryl systems for medicinal chemistry applications.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement of the bromine atom under specific conditions:

  • Amination : Treatment with amines (e.g., benzylamine) in the presence of Pd catalysts forms C–N bonds. For instance, Buchwald–Hartwig amination with tert-butyl piperidine derivatives produces substituted pyrazolo[1,5-a]pyridines .

  • Sulfonylation : Reaction with 2-methyl-5-nitrobenzenesulfonyl chloride under Pd catalysis introduces sulfonyl groups at position 6 .

Ester Functionalization

The ethyl ester group undergoes hydrolysis and transesterification:

  • Hydrolysis : Basic conditions (e.g., NaOH/H₂O/THF) cleave the ester to the corresponding carboxylic acid, enabling further derivatization.

  • Transesterification : Alcohol exchange reactions can modify the ester moiety for tailored solubility or reactivity.

Catalytic C–H Functionalization

The methyl group at position 5 and pyridine ring participate in directed C–H activation:

  • Arylation : Pd-catalyzed coupling with aryl iodides in hexafluoroisopropanol (HFIP) introduces substituents at position 7 .

  • Alkynylation : Copper-mediated reactions with terminal alkynes yield 7-alkynyl derivatives, enhancing π-conjugation for optoelectronic applications .

Comparative Reactivity and Selectivity

  • Bromine vs. Ester Reactivity : The bromine atom shows higher reactivity in cross-couplings compared to the ester group, which remains intact under most Pd-catalyzed conditions .

  • Steric and Electronic Effects : The methyl group at position 5 exerts steric hindrance, directing electrophiles to position 6 or 7.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate has shown promise as an anticancer agent. Preliminary studies indicate its ability to inhibit key signaling pathways involved in tumor growth, particularly through the inhibition of specific protein kinases such as AXL and c-MET, which are often implicated in oncogenic processes.

2. Anti-inflammatory Properties
This compound serves as an intermediate in the synthesis of anti-inflammatory drugs. Its structural features may contribute to its efficacy in treating inflammatory diseases, making it a valuable candidate for further pharmacological exploration.

3. Enzyme Inhibition
Research highlights its role in enzyme inhibition studies, providing insights into biochemical processes relevant to various diseases. The compound's selective inhibition of certain kinases can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.

Several case studies have highlighted the effectiveness of this compound:

Inhibition Studies
In vitro studies demonstrated that the compound effectively inhibited AXL kinase activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis. This suggests its potential as a therapeutic agent in oncology.

Pharmacological Applications
The compound has been explored as a lead candidate for developing new anticancer therapies due to its selective action against cancer-associated kinases. Further research is needed to elucidate its full therapeutic potential.

Synthesis and Yield Optimization
Various synthetic routes have been developed to enhance the yield and purity of this compound. Techniques such as one-step synthesis have been employed to streamline the process, demonstrating feasibility for large-scale production for research and therapeutic applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate Br (C6), CH₃ (C5), COOEt (C3) C₁₁H₁₁BrN₂O₂ Potential HIV-1 RT inhibition; optimized lipophilicity due to C5 methyl group
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate Br (C6), CH₃ (C7), COOEt (C3) C₁₁H₁₁BrN₂O₂ Positional isomer; altered steric effects may influence binding affinity
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (A137605) Br (C6), OCH₃ (C4), COOEt (C3) C₁₁H₁₁BrN₂O₃ Reduced lipophilicity vs. methyl; lower similarity score (0.63) due to polar methoxy group
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (10) Br (C4), OCH₃ (C6), COOEt (C3) C₁₁H₁₁BrN₂O₃ Lower synthetic yield (7%) vs. C6 bromo analogs; regioselectivity challenges
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (A182129) Br (C4), COOMe (C3) C₉H₇BrN₂O₂ Smaller ester group (methyl) may reduce metabolic stability vs. ethyl esters

Biological Activity

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 2306262-02-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antitubercular, and anticancer effects, supported by relevant case studies and research findings.

  • Molecular Formula : C11H11BrN2O2
  • Molar Mass : 283.12 g/mol
  • Density : 1.54 g/cm³ (predicted)
  • pKa : 0.00 (predicted)

Anti-inflammatory Activity

Recent studies have highlighted the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited significant inhibition of COX-2 with selectivity indices surpassing those of traditional NSAIDs like celecoxib. For instance, compounds related to ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine showed edema inhibition percentages ranging from 62% to 71%, indicating strong anti-inflammatory potential .

Antitubercular Activity

A series of pyrazolo[1,5-a]pyridine derivatives, including this compound, were evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). One notable study reported that certain derivatives exhibited nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and multidrug-resistant strains of Mtb. In vivo studies using an autoluminescent H37Ra infected mouse model revealed that these compounds significantly reduced bacterial burden over time .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Specific studies have shown that these compounds can inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .

Case Study 1: COX-2 Inhibition

In a controlled study, several pyrazolo[1,5-a]pyridine derivatives were administered to mice to evaluate their anti-inflammatory effects compared to celecoxib. The results demonstrated that compounds derived from ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine achieved higher edema inhibition percentages than the reference drug .

Case Study 2: Antitubercular Efficacy

A recent investigation into the antitubercular properties of pyrazolo[1,5-a]pyridine derivatives revealed promising results against resistant strains of Mtb. One compound reduced the bacterial load significantly in treated mice over a period of six days, showcasing its potential as a lead candidate for further development in tuberculosis treatment .

Summary Table of Biological Activities

Activity Efficacy Reference
Anti-inflammatoryEdema inhibition: 62% - 71%
AntitubercularNanomolar MICs against Mtb
AnticancerInduces apoptosis in cancer cell lines

Q & A

What are the common synthetic routes for Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyridine or pyrazole precursors. Key steps include:

  • Cyclization : Formation of the pyrazole ring via 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate .
  • Substituent Introduction : Bromination and methylation at specific positions using reagents like N-bromosuccinimide (NBS) or methyl iodide under controlled conditions (e.g., potassium carbonate in DMF) .
  • Esterification : Final carboxylate ester formation using ethanol and acid catalysts (e.g., H₂SO₄) .
    Example Protocol :
    A reaction of 3-bromo-5-methylpyridine with ethyl propiolate in the presence of o-(2,4-dinitrophenyl)hydroxylamine yields the target compound with regioselectivity influenced by steric and electronic factors .

How is X-ray crystallography applied to determine the molecular structure of this compound?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Using SHELX programs (SHELXT for solution, SHELXL for refinement) to analyze intensity data and generate electron density maps .
  • Refinement : Hydrogen atoms are added via riding models, and thermal parameters (Uiso) are refined. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.125 Å, b = 13.142 Å, c = 13.714 Å) are common .
    Example Data Table :
ParameterValue
Space GroupP1
a (Å)6.1250
b (Å)13.1425
c (Å)13.7139
α, β, γ (°)93.60, 95.51, 95.64
V (ų)1090.6

How can researchers address regioselectivity challenges during the synthesis of substituted derivatives?

Level: Advanced
Methodological Answer:
Regioselectivity in cycloaddition reactions is controlled by:

  • Electronic Effects : Electron-withdrawing groups (e.g., Br) direct substitution to positions with lower electron density. For example, bromine at C6 stabilizes intermediates via resonance .
  • Steric Factors : Bulky substituents (e.g., methyl at C5) hinder reactions at adjacent positions, favoring substitution at C6 .
  • Reagent Choice : Use of polar aprotic solvents (DMF, THF) and catalysts (Cs₂CO₃) enhances selectivity by stabilizing transition states .
    Case Study :
    Ethyl 6-bromo-4-methoxy and 4-bromo-6-methoxy derivatives are synthesized with 7–30% yields, highlighting the impact of substituent positioning on reactivity .

What strategies optimize reaction yields and purity in large-scale synthesis?

Level: Advanced
Methodological Answer:

  • Continuous Flow Synthesis : Enhances mixing efficiency and reduces side reactions compared to batch reactors .
  • Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (cyclohexane/EtOAc) improves purity to >95% .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, reducing reaction times from hours to minutes .
    Example :
    A modified Vilsmeier reaction for imidazo[1,5-a]pyridine derivatives achieves 89% yield via automated temperature control .

How is the compound evaluated for potential pharmacological activity?

Level: Advanced
Methodological Answer:

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
  • Enzyme Inhibition : Test inhibition of dihydroorotate dehydrogenase (DHODH) or COX-2 via fluorometric assays .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., cyano vs. methyl substituents) to identify pharmacophores. For instance, bromine at C6 enhances binding to hydrophobic enzyme pockets .

How to resolve contradictory data in substitution reaction outcomes?

Level: Advanced
Methodological Answer:

  • Reaction Monitoring : Use HPLC or LC-MS to track intermediates and identify side products .
  • Computational Modeling : DFT calculations (Gaussian 09) predict regioselectivity by analyzing transition state energies .
  • Parameter Adjustment : Varying temperature (room temp vs. reflux) or solvent polarity (DMF vs. THF) alters reaction pathways. For example, higher temps favor thermodynamic products over kinetic ones .

What computational tools aid in crystallographic data analysis for this compound?

Level: Advanced
Methodological Answer:

  • SHELX Suite : SHELXC/D/E for experimental phasing and SHELXL for refinement of high-resolution data (<1.0 Å) .
  • Mercury Software : Visualizes hydrogen-bonding networks (e.g., C–H⋯N interactions) and π–π stacking distances (3.4–3.6 Å) .
  • PLATON : Validates crystal symmetry and detects twinning or disorder .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Level: Advanced
Methodological Answer:

  • Suzuki-Miyaura Coupling : Bromine at C6 enables palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) in THF/H₂O at 80°C .
  • Buchwald-Hartwig Amination : Reacts with amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos to introduce amino groups .
    Key Consideration : Steric hindrance from the methyl group at C5 slows coupling at C6, requiring longer reaction times (24–48 hrs) .

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